1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4

Catalog No.
S12907882
CAS No.
M.F
C26H54NO7P
M. Wt
527.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine...

Product Name

1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4

IUPAC Name

[(2R)-2-acetyloxy-3-(7,7,8,8-tetradeuteriohexadecoxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C26H54NO7P

Molecular Weight

527.7 g/mol

InChI

InChI=1S/C26H54NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-31-23-26(34-25(2)28)24-33-35(29,30)32-22-20-27(3,4)5/h26H,6-24H2,1-5H3/t26-/m1/s1/i13D2,14D2

InChI Key

HVAUUPRFYPCOCA-VGOTWLLUSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

Isomeric SMILES

[2H]C([2H])(CCCCCCCC)C([2H])([2H])CCCCCCOC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)C

1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4, also known as PAF C-16-d4, is a deuterated derivative of 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine. This compound belongs to a class of phospholipids known as platelet-activating factors (PAFs), which are biologically active lipids involved in various physiological processes, including inflammation and cell signaling. The incorporation of deuterium isotopes into its structure allows for enhanced tracking and quantification in metabolic studies and pharmacokinetics due to their unique mass spectrometric properties .

Typical of phospholipids. These include:

  • Hydrolysis: The ester bonds can be hydrolyzed by phospholipases, yielding free fatty acids and glycerophosphocholine.
  • Acylation and Deacylation: The compound can undergo acylation reactions, where acyl groups are added or removed, affecting its biological activity and membrane properties.
  • Phosphorylation: It can participate in phosphorylation reactions that modify its functional properties and interactions with proteins and other biomolecules.

These reactions highlight the compound's role in cellular metabolism and signaling pathways .

1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 exhibits significant biological activity, primarily as a mediator in inflammatory responses. Its actions include:

  • Activation of Platelets: As part of the PAF family, it plays a crucial role in platelet aggregation and activation, influencing clot formation.
  • Inflammatory Response Modulation: It is involved in the recruitment of immune cells to sites of inflammation, enhancing vascular permeability and promoting tissue repair.
  • Neurotransmission: There is evidence suggesting that it may participate in neurotransmission processes within the central nervous system.

The biological significance of this compound makes it a target for research into therapeutic applications for inflammatory diseases and cardiovascular conditions .

Several synthetic routes have been developed to produce 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4. Common methods include:

  • Chemical Synthesis: Utilizing deuterated reagents to introduce deuterium into the molecular structure during the synthesis of phospholipids.
  • Enzymatic Synthesis: Employing specific enzymes such as acyltransferases to catalyze the formation of the desired phospholipid from simpler precursors.
  • Lipid Extraction: Isolation from biological sources followed by purification techniques to obtain high-purity samples.

These methods ensure that the compound can be produced with high fidelity and purity for research purposes .

1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 has several applications in scientific research:

  • Metabolic Studies: Used as a tracer in metabolic studies due to its deuterated nature, allowing for precise quantification in mass spectrometry.
  • Pharmacological Research: Investigated for its potential therapeutic effects in conditions such as asthma, cardiovascular diseases, and neurodegenerative disorders.
  • Cellular Biology: Employed in studies examining cell membrane dynamics and lipid interactions within biological membranes.

Its unique properties make it valuable for advancing our understanding of lipid biology and developing new therapeutic strategies .

Interaction studies involving 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 focus on its binding affinities with various proteins and receptors:

  • Receptor Binding: Investigations into how this compound interacts with G-protein coupled receptors (GPCRs) have revealed insights into its signaling pathways.
  • Lipid Bilayer Interactions: Studies examining its incorporation into lipid bilayers help elucidate its role in membrane fluidity and permeability.
  • Protein-Lipid Interactions: Analysis of how it influences protein conformation and activity provides understanding into its biological functions.

These studies contribute to a deeper understanding of how phospholipids mediate cellular functions .

1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 shares structural similarities with several other phospholipids. Here are some comparable compounds:

Compound NameStructure CharacteristicsUnique Features
1-Palmitoyl-2-acetyl-sn-glycero-3-phosphocholineContains palmitoyl group, acetyl group on glycerol backboneNon-deuterated version used widely in biological assays
1-Palmitoyl-2-palmitoleoyl-sn-glycero-3-phosphocholineContains both palmitoyl and palmitoleoyl acyl chainsExhibits different biological activities due to dual acyl chains
1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphocholineLonger alkyl chain (hexadecyl)Related to platelet activating factor with different acyl chain length

The uniqueness of 1-Palmityl-2-O-acetyl-3-glyceryl phosphorylcholine-d4 lies primarily in its deuterated structure, which provides advantages for analytical applications while retaining the functional characteristics typical of PAFs. This makes it particularly useful for tracing metabolic pathways without altering the biological activity significantly .

XLogP3

6.5

Hydrogen Bond Acceptor Count

7

Exact Mass

527.38889704 g/mol

Monoisotopic Mass

527.38889704 g/mol

Heavy Atom Count

35

Dates

Modify: 2024-08-10

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